An In-Depth Technical Guide to 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Integration of Fluorine in a Privileged Heterocyclic Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The strategic incorporation of fluorine-containing substituents has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these heterocyclic systems. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, in particular, are of significant interest due to their profound impact on a molecule's lipophilicity, metabolic stability, and target-binding affinity.[4][5][6] This guide provides a comprehensive technical overview of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol, a molecule that synergistically combines the privileged quinoline scaffold with two distinct and influential fluorine-containing moieties. While this specific compound is a niche research chemical with limited publicly available data, this document will extrapolate from established chemical principles and data on analogous structures to present its core chemical properties, plausible synthetic routes, and potential applications in drug discovery.
Nomenclature and Structural Characteristics
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Systematic Name: 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol
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CAS Number: 306935-26-2[7]
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Molecular Formula: C₁₁H₅F₆NO₂[7]
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Synonyms: 4-hydroxy-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
The structure of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is characterized by a quinolin-4-ol core. A trifluoromethyl group is positioned at the 2-position, and a trifluoromethoxy group is at the 8-position. The 4-hydroxy group imparts the potential for keto-enol tautomerism, a common feature of 4-hydroxyquinolines.
Caption: Chemical structure of 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol.
Physicochemical Properties: Inferred from Structural Analogs
| Property | Predicted/Inferred Value | Rationale |
| Molecular Weight | 325.13 g/mol | Calculated from the molecular formula C₁₁H₅F₆NO₂. |
| Appearance | White to off-white solid | Similar fluorinated quinolinols are solids at room temperature. |
| Melting Point | >200 °C | The rigid, planar quinoline core and polar hydroxyl group suggest a high melting point. |
| Boiling Point | >400 °C (decomposes) | High due to molecular weight and polarity. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The hydrophobic trifluoromethyl and trifluoromethoxy groups reduce aqueous solubility, while the quinoline core and hydroxyl group allow for solubility in polar organic solvents. |
| pKa | ~7-8 (acidic proton of the hydroxyl group) | The electron-withdrawing nature of the trifluoromethyl and trifluoromethoxy groups will increase the acidity of the 4-hydroxyl group compared to unsubstituted quinolin-4-ol. |
| LogP | 3.5 - 4.5 | The two fluorine-containing groups significantly increase lipophilicity.[4][8] |
Synthesis and Reactivity
While a specific, published synthesis for 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol has not been identified in the public domain, its structure strongly suggests that it can be prepared using established methods for quinolin-4-ol synthesis, such as the Gould-Jacobs reaction or the Conrad-Limpach-Knorr synthesis.[9][10][11][12][13]
Proposed Synthetic Pathway: Modified Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines from an aniline derivative and a malonic ester derivative, followed by thermal cyclization.[9][10][14]
Caption: Proposed Gould-Jacobs synthesis of the target compound.
Step-by-Step Methodology (Hypothetical):
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Condensation: 2-(Trifluoromethoxy)aniline would be reacted with ethyl 4,4,4-trifluoroacetoacetate. This reaction is typically carried out in the presence of a catalytic amount of acid and results in the formation of an enamine intermediate.
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Cyclization: The resulting intermediate is heated to a high temperature (typically 200-250 °C) in a high-boiling solvent such as diphenyl ether. This induces an intramolecular cyclization to form the quinolin-4-ol ring system.[14][15]
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Purification: The crude product would then be purified by recrystallization or column chromatography.
Pharmacological and Toxicological Profile: A Rationale for Investigation
The combination of a quinoline core with -CF3 and -OCF3 groups suggests a high potential for biological activity.
The Influence of Fluorine-Containing Groups
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Trifluoromethyl Group (-CF3): This group is a well-known bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups and influence binding interactions with biological targets. The C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, which can lead to an increased half-life of a drug molecule.[4][6][16]
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Trifluoromethoxy Group (-OCF3): This group is one of the most lipophilic substituents used in drug design.[8] Its inclusion can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. Similar to the -CF3 group, it is metabolically stable.[4][5]
Potential Therapeutic Applications
Given the known activities of other fluorinated quinolines, 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol could be investigated for a range of therapeutic applications:
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Anticancer: Many quinoline derivatives have shown potent anticancer activity.[1][17][18] The lipophilicity and metabolic stability conferred by the fluorine-containing groups could enhance the efficacy and pharmacokinetic profile of such an agent.
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Antimalarial: The quinoline scaffold is the basis for many antimalarial drugs. The trifluoromethyl group has been shown to be important in the activity of some antimalarial quinolones.[19]
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Antimicrobial: Fluoroquinolones are a major class of antibiotics.[20] While structurally distinct from fluoroquinolone antibiotics, the presence of fluorine on the quinoline ring of the title compound warrants investigation of its antimicrobial properties.[21][22]
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Neurodegenerative Diseases: Some quinoline derivatives have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases.[23]
Toxicological Considerations
As with any novel chemical entity, a thorough toxicological evaluation would be necessary. This would include in vitro cytotoxicity assays against various cell lines and in vivo studies in animal models to determine its safety profile.
Experimental Protocols for Evaluation
Should this compound be synthesized, a standard battery of in vitro assays would be employed to determine its biological activity.
General Workflow for In Vitro Biological Evaluation:
Caption: A typical workflow for the in vitro evaluation of a novel compound.
Example Protocol: In Vitro Antiproliferative Assay (MTT Assay)
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Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: The synthesized 8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture media and added to the cells. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration of compound that inhibits cell growth by 50%) is determined.
Conclusion and Future Directions
8-(Trifluoromethoxy)-2-(trifluoromethyl)quinolin-4-ol represents a compelling target for synthesis and biological evaluation. The strategic placement of two distinct, metabolically robust, and lipophilic fluorine-containing groups on the privileged quinoline scaffold suggests a high likelihood of interesting pharmacological properties. While experimental data on this specific molecule is sparse, the well-established principles of medicinal chemistry and the known synthetic routes to quinolin-4-ols provide a clear path forward for its investigation. Future research should focus on the development of an efficient synthesis and the subsequent screening of this compound in a variety of biological assays to unlock its therapeutic potential.
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